molecular formula C11H22N2O2 B14790087 2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one

2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No.: B14790087
M. Wt: 214.30 g/mol
InChI Key: ROTSKXNSBATLKR-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one is an organic compound that belongs to the class of valine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one typically involves the reaction of valine derivatives with suitable reagents to introduce the pyrrolidine ring. One common method involves the reaction of valine with methoxymethylpyrrolidine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in its binding to biological targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one is unique due to its specific structure, which combines a pyrrolidine ring with a methoxymethyl group.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

2-amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C11H22N2O2/c1-8(2)10(12)11(14)13-5-4-9(6-13)7-15-3/h8-10H,4-7,12H2,1-3H3

InChI Key

ROTSKXNSBATLKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)COC)N

Origin of Product

United States

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